molecular formula C21H19ClN4O2S B1243620 2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide

2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide

Cat. No. B1243620
M. Wt: 426.9 g/mol
InChI Key: WEPAXKKVVZDQLR-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]methylideneamino]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity: Compounds similar to 2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide have shown promising anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activities against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, closely related to the query compound, have been synthesized and identified as promising anticancer agents (Horishny et al., 2020).

Antimicrobial Applications

  • Antimicrobial Activity: Another significant application is in the field of antimicrobial research. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which share a similar structure with the query compound, were synthesized and found to have potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Synthesis and Characterization

  • Synthetic Pathways and Characterization: Studies have been conducted on the synthesis and characterization of compounds similar to this compound. For example, research on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents provides insights into synthetic methodologies that could be relevant for the synthesis of the query compound (Desai et al., 2012).

properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C21H19ClN4O2S/c22-17-9-5-4-8-16(17)20(27)25-23-14-18-19(15-6-2-1-3-7-15)24-21(29-18)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,25,27)/b23-14+

InChI Key

WEPAXKKVVZDQLR-OEAKJJBVSA-N

Isomeric SMILES

C1COCCN1C2=NC(=C(S2)/C=N/NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

SMILES

C1COCCN1C2=NC(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide
Reactant of Route 2
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide
Reactant of Route 3
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide
Reactant of Route 4
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide
Reactant of Route 5
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide

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